Enhanced Hydrophilicity vs. 2-Methyl Des-Amino Analog: LogP Comparison
The target compound exhibits a calculated LogP of 0.48, indicating moderate hydrophilicity. In contrast, the 2-methyl des-amino analog (CAS 197355-56-9) has a calculated LogP of 0.064, reflecting higher lipophilicity . This represents a >7-fold difference in predicted partition coefficient, driven by the combined effect of the 2-ethyl and 7-amino substituents.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.48 |
| Comparator Or Baseline | 2-Methyl-des-amino analog (CAS 197355-56-9): LogP = 0.064 |
| Quantified Difference | LogP difference = 0.416 (target is ~7.5× more hydrophilic by partition coefficient ratio) |
| Conditions | Calculated by XLogP3 algorithm; values retrieved from Chemsrc database |
Why This Matters
For procurement decisions, this LogP difference directly impacts aqueous solubility and compatibility with polar reaction media, making the target compound preferable when higher water solubility is required for downstream conjugation or biological assays.
